molecular formula C19H22N4O3S2 B2631931 Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate CAS No. 1351609-34-1

Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate

Cat. No. B2631931
CAS RN: 1351609-34-1
M. Wt: 418.53
InChI Key: DGCYQNURLYZTOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C19H22N4O3S2 and its molecular weight is 418.53. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Anti-Diabetic Potential :

    • A study by Abbasi et al. (2020) synthesized a series of bi-heterocyclic compounds, including those similar to the compound . These molecules exhibited potent inhibitory potential against the α-glucosidase enzyme, suggesting valuable anti-diabetic applications.
  • Molecular Synthesis and Modification :

    • Research by Abdelhamid & Afifi (2010) involved the synthesis of thiazole and pyrazolopyrimidine derivatives, highlighting the versatility of thiazole-based compounds in chemical synthesis.
    • Mohamed (2014) also focused on synthesizing various derivatives, demonstrating the compound's adaptability in creating diverse molecular structures.
  • Enzyme Inhibition and Molecular Docking Studies :

    • A study by Babar et al. (2017) synthesized novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, showing high inhibition towards α-glucosidase and β-glucosidase enzymes. This suggests potential applications in treating conditions like diabetes.
  • Antimicrobial and Pharmacological Activities :

    • Attimarad et al. (2017) reported the synthesis of related compounds that exhibited significant anti-inflammatory, analgesic, and antioxidant activities.
    • Another study by Parameshwarappa et al. (2009) synthesized thiazole substituted coumarins with notable antimicrobial activity.
  • Chemical Reactivity and Structural Analysis :

    • The work of Žugelj et al. (2009) and Albreht et al. (2009) focused on transforming similar compounds to create new molecular structures, illustrating the compound's chemical reactivity.
  • Crystallographic Studies :

    • Research by Lynch & Mcclenaghan (2004) conducted crystallographic studies on related thiazole compounds, emphasizing the importance of structural analysis in understanding these compounds' properties.

properties

IUPAC Name

ethyl 2-[2-[[2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-5-26-15(25)8-13-10-27-18(20-13)21-14(24)9-23(4)19-22-16-11(2)6-7-12(3)17(16)28-19/h6-7,10H,5,8-9H2,1-4H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCYQNURLYZTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=C(C=CC(=C3S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate

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